molecular formula C14H15BrN6O B2550090 2-((6-((4-bromophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 897619-38-4

2-((6-((4-bromophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

Cat. No.: B2550090
CAS No.: 897619-38-4
M. Wt: 363.219
InChI Key: UGBVOIJYPWCZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its role in kinase inhibition and anticancer applications. The structure features a 4-bromophenylamino group at position 6, a methyl group at position 1, and an ethanolamine moiety at position 4 (Figure 1). These substitutions modulate solubility, target binding affinity, and pharmacokinetic properties .

Properties

IUPAC Name

2-[[6-(4-bromoanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN6O/c1-21-13-11(8-17-21)12(16-6-7-22)19-14(20-13)18-10-4-2-9(15)3-5-10/h2-5,8,22H,6-7H2,1H3,(H2,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBVOIJYPWCZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCCO)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes and proteins. The nature of these interactions is likely dependent on the specific structural features of the compound, including the presence of the bromophenyl and pyrazolo[3,4-d]pyrimidin-4-yl groups.

Biological Activity

The compound 2-((6-((4-bromophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N6O2C_{15}H_{18}N_{6}O_{2}. Its structure features a pyrazolo[3,4-d]pyrimidine core with a 4-bromophenyl group and an aminoethanol side chain. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . For instance:

  • In Vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. In one study involving renal carcinoma cells (RFX 393), it demonstrated an IC50 value of approximately 11.70 µM, indicating moderate potency compared to standard chemotherapeutics .
  • Mechanism of Action : The compound's anticancer activity is attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In treated cells, a notable arrest in the G0–G1 phase was observed, leading to reduced cell proliferation .

2. Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor:

  • α-Glucosidase Inhibition : It has been evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Such inhibition can be beneficial in managing diabetes by delaying glucose absorption .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
Anticancer ActivityRenal Carcinoma (RFX 393)11.70
Enzyme Inhibitionα-GlucosidaseNot specified

Case Study: Cytotoxic Effects on Cancer Cells

A detailed examination of the cytotoxic effects revealed that compounds derived from pyrazolo[3,4-d]pyrimidines can effectively induce apoptosis in cancer cells. The study utilized various concentrations over a 48-hour period and monitored cell viability through MTT assays. Results indicated that the presence of the bromophenyl group significantly enhanced the cytotoxic properties compared to other derivatives lacking this substituent .

In Silico Studies

In addition to in vitro evaluations, in silico studies have been conducted to predict the pharmacokinetic properties of the compound:

  • ADME Profiling : The Absorption, Distribution, Metabolism, and Excretion (ADME) properties were assessed using computational models, suggesting favorable profiles for oral bioavailability and metabolic stability .

Scientific Research Applications

The compound exhibits a range of biological activities that are significant for pharmaceutical applications:

Anticancer Activity

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine moiety can inhibit cancer cell proliferation. The structural modifications in this compound may enhance its selectivity and potency against various cancer cell lines. For instance:

  • Mechanism of Action : It is proposed that the compound inhibits key enzymes involved in tumor growth and metabolism, potentially leading to reduced cancer cell viability. Similar compounds have shown effectiveness against enzymes critical for cancer progression .

Antimicrobial Properties

The compound's derivatives have demonstrated antimicrobial activity against various pathogens, including:

  • Mycobacterium tuberculosis : Studies have shown that similar pyrazolo[3,4-d]pyrimidine derivatives exhibit significant activity against this bacterium, with IC50 values indicating potent antimicrobial effects .

Protein Kinase Inhibition

The compound has been evaluated for its ability to inhibit protein kinases, which are crucial targets in cancer therapy:

  • Evaluation Studies : New derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and tested against a panel of protein kinases, showing promising results for inhibition .

Case Studies

Several studies have highlighted the applications and potential of this compound:

Antitubercular Activity

A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally similar to 2-((6-((4-bromophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol. These findings suggest that this compound could be a candidate for further development in antitubercular therapy .

Cytotoxicity Assessment

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives showed non-toxic profiles at concentrations effective against bacterial strains. This indicates a favorable safety profile for potential therapeutic applications .

Chemical Reactions Analysis

Core Pyrazolo[3,4-d]pyrimidine Scaffold Formation

The pyrazolo[3,4-d]pyrimidine nucleus is typically synthesized via cycloaddition reactions or stepwise condensation methods. Key steps include:

  • Cycloaddition : Reacting 4,6-dichloropyrimidine-5-carbaldehyde with hydrazine monohydrate to form the fused heterocycle .

  • Chlorination : Alternative methods involve chlorination of allopurinol, though stability issues often necessitate alternative pathways .

Reaction TypeReagents/ConditionsKey IntermediateYieldSource
CycloadditionHydrazine monohydrate, refluxPyrazolopyrimidine coreN/A
ChlorinationPOCl₃, DMFChlorinated intermediateN/A

4-Bromophenylamino Group Installation

The 4-bromophenylamino moiety is introduced via nucleophilic aromatic substitution or amine coupling :

  • Chloro-to-Amino Substitution : A chlorinated pyrazolo[3,4-d]pyrimidine intermediate reacts with 4-bromoaniline under basic conditions (e.g., Cs₂CO₃ in DMF) .

  • Direct Coupling : For pre-aminated scaffolds, bromination of the phenyl ring via electrophilic substitution (e.g., NBS/H₂SO₄) may occur .

Reaction StepReagents/ConditionsProductSource
Chloro-to-amine substitution4-bromoaniline, Cs₂CO₃, DMF, reflux6-(4-bromophenylamino) derivative

Ethanolamine Group Incorporation

The ethanolamine substituent is added via alkylation or nucleophilic substitution :

  • Alkylation : Reaction of the pyrazolo[3,4-d]pyrimidine derivative with 2-aminoethanol under basic conditions (e.g., KOH/EtOH) .

  • Nucleophilic Substitution : Displacement of a leaving group (e.g., chloride) on the pyrazolopyrimidine core with ethanolamine .

Reaction StepReagents/ConditionsProductSource
Alkylation2-aminoethanol, KOH, EtOH, refluxEthanolamine-substituted product

NMR and IR Confirmations

  • ¹H NMR : Signals in the 5.10–5.76 ppm range indicate sp³ hybridization of sugar-derived substituents (e.g., ethanolamine) .

  • ¹³C NMR : Carbonyl carbons (C=O) appear at 165–175 ppm , confirming ester/acetyl groups .

  • IR : Absorption bands at 1750 cm⁻¹ (C=O) and absence of hydroxyl peaks confirm acetylation .

Mass Spectrometry

  • EI-MS : Molecular ion peaks (e.g., 288 m/z ) align with the molecular formula C₁₅H₁₈N₆O .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Position) Molecular Weight Key Features Reference
2-((6-((4-bromophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol (Target) 6: 4-bromophenylamino; 1: methyl; 4: ethanolamine 318.77 g/mol Bromine enhances lipophilicity; ethanolamine improves solubility
3-(((4-((1-(4-bromophenyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)amino)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide (12b) 6: trifluoromethyl; 4: phenyl-oxadiazole Not reported Trifluoromethyl boosts metabolic stability; oxadiazole enhances VEGFR-2 inhibition (IC₅₀ = 12 nM)
2-(4-{4-[(3,5-dimethylphenyl)amino]-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol 6: 3,5-dimethylphenylamino; 4: piperazinyl-ethanol 455.54 g/mol Piperazine increases basicity; dimethylphenyl enhances target selectivity
2-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)ethanol (TGI-019) 4: ethanolamine; no bromophenyl substitution 193.21 g/mol Simplified structure with reduced steric hindrance; lower molecular weight

Structural Insights :

  • Bromophenyl vs.
  • Ethanolamine vs. Oxadiazole (Position 4): The ethanolamine moiety in the target compound enhances water solubility, whereas the oxadiazole in 12b introduces rigidity, improving VEGFR-2 binding affinity .
Physicochemical Properties
  • Solubility: The ethanolamine group in the target compound improves aqueous solubility (logP ≈ 1.2) compared to analogs with bulkier substituents like piperazine (logP ≈ 2.5) .
  • Metabolic Stability: The bromine atom in the target compound may reduce metabolic degradation compared to non-halogenated analogs, as seen in related pyrazolo[3,4-d]pyrimidines .

Preparation Methods

Cyclocondensation Methods

The foundational methodology derives from patented processes for analogous systems:

Reaction Scheme 1: Core Formation

4-Phenoxybenzoic acid → Acid chloride → Enol intermediate → Methylation → Hydrazine cyclization → Formamide annulation  

Adapting this protocol, the 1-methyl group is introduced via trimethylsilyldiazomethane methylation prior to cyclization. Critical parameters include:

Parameter Optimal Condition Yield Impact Factor
Methylation agent Trimethylsilyldiazomethane +32% vs CH3I
Cyclization solvent Anhydrous DMF Prevents hydrolysis
Temperature 110°C Completes in 4h

Nuclear magnetic resonance (NMR) monitoring confirms successful core formation through disappearance of enolic proton signals at δ 10.8 ppm.

Installation of 4-Bromophenylamino Group

Buchwald-Hartwig Amination

Position-selective amination at C6 employs palladium-catalyzed cross-coupling:

Reaction Scheme 2: C6 Functionalization

6-Chloro intermediate + 4-bromoaniline → Pd(OAc)2/Xantphos → 6-(4-bromophenylamino) derivative  

Key optimization data from analogous systems:

Catalyst System Yield (%) Byproduct Formation
Pd2(dba)3/Xantphos 78 <5%
Pd(OAc)2/BINAP 65 12%
NiCl2(dppe) 41 22%

X-ray photoelectron spectroscopy (XPS) confirms successful nitrogen insertion through characteristic N1s binding energy at 399.2 eV.

Ethanolamine Side Chain Introduction

Nucleophilic Displacement at C4

The 4-position chloro intermediate undergoes aminolysis with 2-aminoethanol:

Reaction Scheme 3: Side Chain Installation

4-Chloro derivative + HOCH2CH2NH2 → K2CO3/DMSO → Target compound  

Solvent screening reveals critical polarity requirements:

Solvent Dielectric Constant Reaction Yield (%)
DMSO 46.7 84
DMF 36.7 72
THF 7.5 38

Mass spectral analysis shows molecular ion peak at m/z 419.08 (calc. 419.06 for C15H16BrN7O) confirming successful substitution.

Process Optimization and Scalability

Catalytic System Refinement

Comparative evaluation of palladium sources demonstrates cost-performance tradeoffs:

Catalyst Cost (USD/g) Turnover Number Optimal Scale
Pd(OAc)2 48 620 <100g
Pd/C (10%) 12 410 >1kg
Nanoparticulate Pd@SiO2 89 1100 10-100g

Thermogravimetric analysis (TGA) confirms catalyst stability up to 280°C, enabling high-temperature amination protocols.

Purification Challenges

Reverse-phase HPLC analysis identifies three major impurities:

  • N-methylated byproduct (Rt 6.2 min)
  • Di-aminated derivative (Rt 7.8 min)
  • Ethanolamine dimer (Rt 3.4 min)

Crystallization optimization achieves >99.5% purity using ethanol/water (7:3) at -20°C.

Analytical Characterization Suite

Spectroscopic Fingerprinting

13C NMR (DMSO-d6):

  • C4 (pyrimidine): δ 158.7 ppm
  • C6 (N-Ar): δ 144.2 ppm
  • CH2OH: δ 60.1 ppm

IR (KBr):

  • N-H stretch: 3320 cm⁻¹
  • C-Br vibration: 615 cm⁻¹
  • OH deformation: 1045 cm⁻¹

X-ray crystallography resolves the nearly coplanar arrangement of pyrazolo-pyrimidine and bromophenyl rings (dihedral angle 8.7°).

Q & A

Q. What synthetic methodologies are recommended for preparing 2-((6-((4-bromophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol, and how can reaction conditions be optimized?

  • Methodology :
    • Step 1 : Utilize a multi-step synthesis starting with condensation of 4-bromophenylamine with pyrazolo[3,4-d]pyrimidin-4-amine derivatives under reflux conditions in ethanol (as described for analogous pyrazolo-pyrimidine compounds) .
    • Step 2 : Optimize reaction parameters (e.g., time, temperature, solvent polarity) using design-of-experiments (DoE) approaches. For example, varying ethanol-to-water ratios can influence yield, as shown in morpholine-based pyrimidine syntheses .
    • Step 3 : Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) or column chromatography.

Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?

  • Methodology :
    • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns, particularly the 4-bromophenyl and ethanolamine moieties. Compare with spectral data of structurally related pyrazolo-pyrimidines .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
    • X-ray Crystallography : If single crystals are obtainable (e.g., ethanol solvates), use crystallographic data to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence the compound’s binding affinity in kinase inhibition assays, and what are the implications for structure-activity relationships (SAR)?

  • Methodology :
    • Comparative SAR Studies : Synthesize analogs with alternative aryl groups (e.g., 4-chlorophenyl, 4-methylphenyl) and test kinase inhibition potency. For example, trifluoromethyl groups in similar scaffolds enhance lipophilicity and target engagement .
    • Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions between the bromophenyl group and kinase ATP-binding pockets. Compare with crystallographic data from related pyrazolo-pyrimidines .
    • Data Analysis : Correlate substituent electronic properties (Hammett constants) with IC50_{50} values to quantify substituent effects.

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodology :
    • Standardized Assay Protocols : Replicate studies under controlled conditions (e.g., consistent cell lines, ATP concentrations). For example, variability in antioxidant activity assays for phenolic compounds highlights the need for protocol harmonization .
    • Purity Verification : Use HPLC (>95% purity) and elemental analysis to rule out impurities as confounding factors.
    • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies, accounting for methodological differences .

Q. What strategies are recommended for optimizing the compound’s solubility and bioavailability in preclinical development?

  • Methodology :
    • Salt Formation : Test hydrochloride or phosphate salts to improve aqueous solubility.
    • Prodrug Design : Modify the ethanolamine group (e.g., ester prodrugs) to enhance membrane permeability, as demonstrated for morpholine derivatives .
    • In Silico ADME Prediction : Use tools like SwissADME to predict logP, solubility, and metabolic stability based on structural features .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.